molecular formula C10H15BrN2O3 B2847914 tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate CAS No. 1628744-69-3

tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

Cat. No.: B2847914
CAS No.: 1628744-69-3
M. Wt: 291.145
InChI Key: IPZGNSYXTVKXOP-UHFFFAOYSA-N
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Description

Tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate: is a complex organic compound characterized by its bromine and oxygen atoms within a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would likely include purification steps such as recrystallization or chromatography to achieve high purity levels required for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the bromine atom to a more oxidized state.

  • Reduction: : Reducing the bromine atom to a lower oxidation state.

  • Substitution: : Replacing the bromine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Bromine can be converted to bromate (BrO₃⁻) or other oxidized forms.

  • Reduction: : Bromine can be reduced to bromide (Br⁻).

  • Substitution: : Various functional groups can replace the bromine atom, leading to a wide range of potential products.

Scientific Research Applications

Tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis for creating more complex molecules.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: : Explored for its therapeutic potential in drug development.

  • Industry: : Utilized in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate: is unique due to its spirocyclic structure and the presence of both bromine and oxygen atoms. Similar compounds include:

  • Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: : Similar structure but lacks the double bond in the ring.

  • Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate: : Similar spirocyclic structure but with a formyl group instead of bromine.

These compounds differ in their functional groups and reactivity, highlighting the uniqueness of This compound .

Properties

IUPAC Name

tert-butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O3/c1-9(2,3)15-8(14)13-5-10(6-13)4-7(11)12-16-10/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZGNSYXTVKXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=NO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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